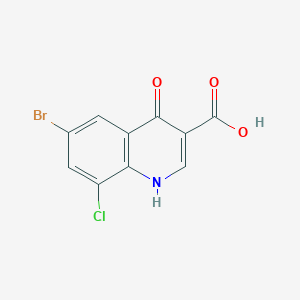![molecular formula C10H11BrO4S B1518257 Ácido 3-[(4-bromofenil)sulfonil]-2-metilpropanoico CAS No. 1017674-08-6](/img/structure/B1518257.png)
Ácido 3-[(4-bromofenil)sulfonil]-2-metilpropanoico
Descripción general
Descripción
3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid is a chemical compound that falls under the category of sulfonyl compounds . It has a molecular formula of C10H11BrO4S and a molecular weight of 307.16 g/mol .
Synthesis Analysis
The synthesis of similar compounds, containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, has been reported . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . The synthesis involves a multi-step process that includes the reaction of various chemical reagents .Molecular Structure Analysis
The molecular structure of 3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid can be represented by the InChI code: 1S/C10H11BrO4S/c1-7(2)10(11(13)14)17(15,16)9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving 3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid are not available, similar compounds undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings . This process involves the attack of an electrophile at carbon to form a cationic intermediate .Aplicaciones Científicas De Investigación
Desarrollo de Agentes Antimicrobianos
Se ha estudiado el compuesto por su potencial en el desarrollo de nuevos agentes antimicrobianos, particularmente contra patógenos Gram-positivos como Enterococcus faecium, que están asociados con infecciones por biofilms .
Aplicaciones Antiinflamatorias
Como fármaco antiinflamatorio no esteroideo (AINE), exhibe efectos analgésicos, antipiréticos y antiinflamatorios, lo que lo hace útil para tratar síntomas como el dolor y la fiebre causados por la inflamación .
Estudios de Actividad Biológica
Se ha realizado investigación sobre derivados de este compuesto para investigar sus potenciales neurotóxicos y efectos sobre los parámetros conductuales en sistemas biológicos .
Síntesis Química
El compuesto sirve como precursor o intermedio en la síntesis de varias estructuras químicas, contribuyendo al campo de la química medicinal y el diseño de fármacos .
Evaluaciones de Seguridad y Toxicidad
También es importante en estudios de seguridad y toxicidad, proporcionando datos sobre sus efectos cuando se utiliza en productos farmacéuticos u otras aplicaciones .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound may also interact with palladium catalysts and organoboron reagents in similar reactions.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound may participate in similar reactions. In such reactions, the compound could undergo oxidative addition with a palladium catalyst, followed by transmetalation with an organoboron reagent .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound may be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.
Result of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound may also facilitate the formation of carbon-carbon bonds at the molecular level.
Action Environment
It is known that suzuki–miyaura cross-coupling reactions, in which similar compounds are used, can be influenced by factors such as temperature, solvent, and the presence of a base .
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c1-7(10(12)13)6-16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRVNRNXPFQHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518180.png)




![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)


![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)
![N-[1,1'-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

